- Preparation of phenylacetylene and pyridineacetylene derivatives, in particular MPEP and intermediates of erlotinib, rofecoxib and tazarotene, Italy, , ,

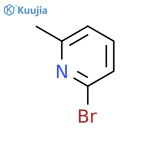

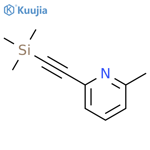

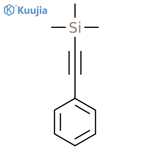

Cas no 96206-92-7 (2-methyl-6-(2-phenylethynyl)pyridine)

96206-92-7 structure

상품 이름:2-methyl-6-(2-phenylethynyl)pyridine

CAS 번호:96206-92-7

MF:C14H11N

메가와트:193.243843317032

MDL:MFCD02262119

CID:800135

2-methyl-6-(2-phenylethynyl)pyridine 화학적 및 물리적 성질

이름 및 식별자

-

- Pyridine,2-methyl-6-(2-phenylethynyl)-

- MPEP

- 2-Methyl-6-(phenylethynyl)pyridine

- MPEP HCl

- MPEP hydrochloride,2-Methyl-6-(phenylethynyl)pyridinehydrochloride

- 2-Methyl-6-phenylaethinyl-pyridin

- 2-methyl-6-phenylethynyl-pyridine

- MPEP hydrochoride

- 2-Methyl-6-(2-phenylethynyl)pyridine (ACI)

- 2-Picoline, 6-phenylethynyl- (6CI)

- Pyridine, 2-methyl-6-(phenylethynyl)- (9CI)

- CHEMBL 66654

- 2-methyl-6-(2-phenylethynyl)pyridine

-

- MDL: MFCD02262119

- 인치: 1S/C14H11N/c1-12-6-5-9-14(15-12)11-10-13-7-3-2-4-8-13/h2-9H,1H3

- InChIKey: NEWKHUASLBMWRE-UHFFFAOYSA-N

- 미소: C(C1C=CC=C(C)N=1)#CC1C=CC=CC=1

계산된 속성

- 정밀분자량: 229.06600

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 1

- 중원자 수량: 15

- 회전 가능한 화학 키 수량: 0

- 복잡도: 251

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 표면전하: 0

- 소수점 매개변수 계산 참조값(XlogP): 3.3

- 상호 변형 이기종 수량: 아무것도 아니야

실험적 성질

- 비등점: 336.3°C at 760 mmHg

- PSA: 12.89000

- LogP: 3.59180

2-methyl-6-(2-phenylethynyl)pyridine 보안 정보

- 신호어:Warning

- 피해 선언: H302-H315-H319-H335

- 경고성 성명: P261-P305+P351+P338

- 저장 조건:Please store the product under the recommended conditions in the Certificate of Analysis.

2-methyl-6-(2-phenylethynyl)pyridine 세관 데이터

- 세관 번호:2933399090

- 세관 데이터:

중국 세관 번호:

2933399090개요:

2933399090. 기타 구조상 비조합 피리딘 고리를 가진 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

신고 요소:

제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

요약:

2933399090. 구조물에는 수소화 여부와 관계없이 피리딘 고리가 조화되지 않은 다른 화합물이 들어 있다.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

2-methyl-6-(2-phenylethynyl)pyridine 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M855510-100mg |

MPEP |

96206-92-7 | 98% | 100mg |

¥3,988.00 | 2022-01-13 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023244-10mg |

2-methyl-6-(2-phenylethynyl)pyridine |

96206-92-7 | 98% | 10mg |

¥66 | 2024-07-19 | |

| Life Chemicals | F2167-5303-1g |

2-methyl-6-(2-phenylethynyl)pyridine |

96206-92-7 | 95% | 1g |

$901.0 | 2023-09-06 | |

| Life Chemicals | F2167-5303-2.5g |

2-methyl-6-(2-phenylethynyl)pyridine |

96206-92-7 | 95% | 2.5g |

$1963.0 | 2023-09-06 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6598-5 mg |

MPEP |

96206-92-7 | 99.31% | 5mg |

¥258.00 | 2022-04-26 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6598-25 mg |

MPEP |

96206-92-7 | 99.31% | 25mg |

¥968.00 | 2022-04-26 | |

| DC Chemicals | DC1015-1 g |

MPEP |

96206-92-7 | >98.5% | 1g |

$1200.0 | 2022-02-28 | |

| S e l l e c k ZHONG GUO | S2809-10mg |

MPEP |

96206-92-7 | 99.16% | 10mg |

¥566.37 | 2023-10-17 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M52230-10mg |

MPEP |

96206-92-7 | 98% | 10mg |

¥1168.0 | 2022-04-27 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M52230-50mg |

MPEP |

96206-92-7 | 98% | 50mg |

¥4488.0 | 2022-04-27 |

2-methyl-6-(2-phenylethynyl)pyridine 합성 방법

합성 방법 1

반응 조건

참조

합성 방법 2

반응 조건

1.1 Catalysts: Triphenylphosphine , Di-μ-chlorobis(η3-2-propenyl)dipalladium Solvents: 1-Butyl-3-methylimidazolium tetrafluoroborate ; 10 min, rt; 60 °C; cooled

1.2 Reagents: Pyrrolidine ; 4 h, 100 °C

1.2 Reagents: Pyrrolidine ; 4 h, 100 °C

참조

- Double arylation of diynes and alkynylation of functionalized heteroaryl halides by a practical heck reaction in an ionic liquid, Synlett, 2011, (19), 2844-2848

합성 방법 3

반응 조건

1.1 Reagents: Cesium carbonate Catalysts: (SP-4-3)-[3-[[(1,1-Dimethylethyl)(oxido-κO)imino]methyl]-N-[(2-pyridinyl-κN)meth… Solvents: Dimethylformamide ; 1 h, 140 °C

참조

- Phosphine-Free Palladium-Catalyzed Decarboxylative Coupling of Alkynylcarboxylic Acids with Aryl and Heteroaryl Halides, Advanced Synthesis & Catalysis, 2013, 355(4), 705-710

합성 방법 4

반응 조건

참조

- Exploration of Allosteric Agonism Structure-Activity Relationships within an Acetylene Series of Metabotropic Glutamate Receptor 5 (mGlu5) Positive Allosteric Modulators (PAMs): Discovery of 5((3-Fluorophenyl)ethynyl)N(3-methyloxetan-3-yl)picolinamide (ML254), Journal of Medicinal Chemistry, 2013, 56(20), 7976-7996

합성 방법 5

반응 조건

1.1 Reagents: Potassium carbonate , Tetrabutylammonium bromide Catalysts: Palladium chloride , X-Phos Solvents: Water ; 24 h, 120 °C

참조

- Palladium-catalyzed deacetonative coupling of aryl propargylic alcohols with aryl chlorides in water, Synthetic Communications, 2017, 47(10), 961-967

합성 방법 6

반응 조건

1.1 Reagents: Tetrabutylammonium fluoride Catalysts: Triphenylphosphine , Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Triethylamine ; 50 °C

참조

- Synthesis and biological evaluation of fenobam analogs as mGlu5 receptor antagonists, Bioorganic & Medicinal Chemistry Letters, 2007, 17(5), 1307-1311

합성 방법 7

반응 조건

1.1 Catalysts: Dibutyltin oxide , Azidotrimethylsilane Solvents: Toluene ; 4 h, reflux

참조

- Transformation of Carbonyl Compounds into Homologous Alkynes under Neutral Conditions: Fragmentation of Tetrazoles Derived from Cyanophosphates, Journal of Organic Chemistry, 2017, 82(11), 5538-5556

합성 방법 8

반응 조건

참조

- Thermal rearrangements of cyclic amine ylides. VIII. Intramolecular cyclization of 2-ethynylpyridine N-ylides into indolizines and cycl[3.2.2]azines, Chemical & Pharmaceutical Bulletin, 1988, 36(10), 3826-32

합성 방법 9

반응 조건

1.1 Reagents: Potassium carbonate , Oxygen Catalysts: Cuprous chloride Solvents: Methanol ; 10 h, 1 atm, 25 - 28 °C

참조

- Visible-light induced copper(I)-catalyzed denitrogenative oxidative coupling of hydrazinylpyridines with terminal alkynes, Green Chemistry, 2018, 20(21), 4859-4864

합성 방법 10

반응 조건

1.1 Reagents: Diisopropylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium ; 4 h, rt → 80 °C

참조

- Mononuclear and dinuclear heteroleptic Cu(I) complexes based on pyridyl-triazole and DPEPhos with long-lived excited-state lifetimes, Journal of Organometallic Chemistry, 2018, 871, 140-149

합성 방법 11

반응 조건

1.1 Reagents: Triethylamine , Cesium carbonate Catalysts: Triphenylphosphine Solvents: Dimethylacetamide ; 12 h, 130 °C

참조

- Transition-Metal-Free Coupling Reactions: PPh3-Promoted Sonogashira-Type Cross-Couplings of Heteroaryl Halides with Terminal Alkynes, ChemistrySelect, 2020, 5(15), 4496-4499

합성 방법 12

반응 조건

1.1 Catalysts: Palladium diacetate , Bis[2-(diphenylphosphino)phenyl] ether Solvents: Tetrahydrofuran ; 10 min, rt

1.2 rt; 4 h, 50 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 50 °C

1.2 rt; 4 h, 50 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 50 °C

참조

- A novel palladium-catalyzed cross-coupling of thiomethylated alkynes with functionalized organozinc reagents, Synthesis, 2010, (12), 2085-2091

합성 방법 13

반응 조건

1.1 Reagents: Sodium acetate , Tetrabutylammonium chloride Catalysts: Palladium diacetate , Tri-o-tolylphosphine Solvents: Dimethylformamide ; 2.5 min, 120 °C

참조

- Copper-free palladium-catalyzed Sonogashira-type coupling of aryl halides and 1-aryl-2-(trimethylsilyl)acetylenes, Tetrahedron, 2005, 61(10), 2697-2703

합성 방법 14

반응 조건

1.1 Reagents: Tetrabutylammonium chloride Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 15 min, 100 °C

참조

- Palladium-catalyzed coupling of silyl-acetylenes to aryl halides using microwave irradiation, International Electronic Conferences on Synthetic Organic Chemistry, 2004, 1953, 1953-1956

합성 방법 15

반응 조건

1.1 Reagents: Diethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium ; rt → 55 °C; 15 h, 55 °C

참조

- Simultaneous rapid reaction workup and catalyst recovery, Green Chemistry, 2016, 18(21), 5769-5772

합성 방법 16

반응 조건

1.1 Reagents: Benzoyl chloride Solvents: Benzene

1.2 -

1.2 -

참조

- Novel ethynylation of pyridines by a Reissert-Henze-type reaction, Chemistry Letters, 1989, (5), 773-6

합성 방법 17

반응 조건

참조

- Thermal intramolecular cyclization of 2-ethynylpyridine N-ylides to indolizines and cyclazines, Chemical & Pharmaceutical Bulletin, 1984, 32(11), 4666-9

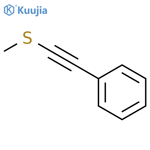

2-methyl-6-(2-phenylethynyl)pyridine Raw materials

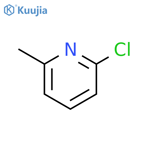

- 2-Chloro-6-methylpyridine

- 2-Bromo-6-methylpyridine

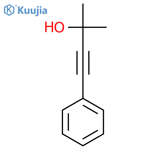

- 2-Methyl-4-phenylbut-3-yn-2-ol

- Benzene, [(methylthio)ethynyl]-

- Phosphoric acid, cyano(6-methyl-2-pyridinyl)phenylmethyl diethyl ester

- Iodobenzene

- 2-Hydrazinyl-6-methylpyridine

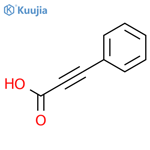

- Phenylpropiolic acid

- 1-Phenyl-2-(trimethylsilyl)acetylene

- 2-Picoline N-oxide

- Pyridine, 2-methyl-6-[(trimethylsilyl)ethynyl]-

- silver phenylacetylenide

2-methyl-6-(2-phenylethynyl)pyridine Preparation Products

2-methyl-6-(2-phenylethynyl)pyridine 관련 문헌

-

1. Book reviews

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829

-

4. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

-

Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748

96206-92-7 (2-methyl-6-(2-phenylethynyl)pyridine) 관련 제품

- 13141-42-9(2-(2-phenylethynyl)pyridine)

- 124300-38-5(5-methyl-2-(2-phenylethynyl)pyridine)

- 2034544-75-5(1-(ethanesulfonyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane)

- 2137982-38-6(Sodium 5-bromofuran-2-sulfinate)

- 2171915-16-3(2-cyclohexylazetidine-1-carbonyl chloride)

- 1805518-76-6(2,3-Bis(trifluoromethyl)-4-cyanobenzamide)

- 1160245-79-3(2-7-(4-fluorophenyl)-1,2,4triazolo1,5-apyrimidin-2-ylacetic acid)

- 477197-34-5((E)-4-(4-fluorophenyl)-N-3-(trifluoromethyl)phenyl-1,3-thiazole-2-carbohydrazonoyl cyanide)

- 2305482-19-1(4-?(1-?cyanocyclopropyl)?-Benzenesulfonyl fluoride)

- 1689908-71-1((2S)-2-hydroxy-3-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid)

추천 공급업체

Amadis Chemical Company Limited

(CAS:96206-92-7)2-methyl-6-(2-phenylethynyl)pyridine

순결:99%

재다:5g

가격 ($):356.0